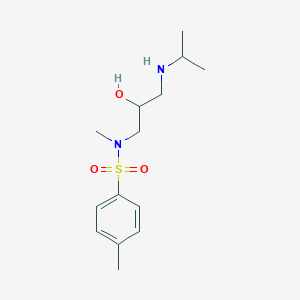

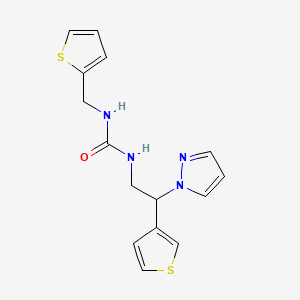

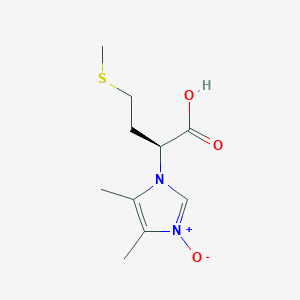

N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride (HTCC) samples with various degrees of quaternization ranging from 12.4 to 43.7% was synthesized . The structures and properties of HTCC were investigated by FT-IR, (1)H NMR, conductometric titration, and XRD analysis . Another efficient chiral synthesis of ®-N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl]-butanamide with high enantioselectivity was reported .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, “N-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide” has a linear formula of C14H22N2O3 . Another compound “{2-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl}(phenyl)methanone hydrochloride” has a linear formula of C19H24ClNO3 .科学的研究の応用

Biphenylsulfonamide Endothelin Antagonists

Researchers have investigated biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. Optimizing the pendant phenyl ring substitutions led to enhanced binding and functional activity. For instance, combining optimal substituents resulted in compounds with improved ETA binding affinity and in vivo activity in models of endothelin-1 induced effects in rats and monkeys (Murugesan et al., 1998).

Cyclooxygenase-2 Inhibitor Studies

The synthesis and structural determination of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and its molecular docking and bioassay studies revealed no inhibition potency for cyclooxygenase-1 and cyclooxygenase-2 enzymes, indicating a selective biological activity profile (Al-Hourani et al., 2016).

Antimicrobial and Antifungal Activities

Compounds synthesized from 4-(3-dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide demonstrated antimicrobial and antifungal activities, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Aal et al., 2007).

HIF-1 Pathway Inhibition for Cancer Therapy

Studies on 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide and its analogs identified structural modifications that improve pharmacological properties towards developing as cancer therapeutics by inhibiting the HIF-1 pathway (Mun et al., 2012).

Novel Benzenesulfonamide Derivatives as Antitumor Agents

Research on novel benzenesulfonamide derivatives has shown significant in vitro antitumor activity, demonstrating the potential of sulfonamide compounds in cancer treatment applications (Fahim & Shalaby, 2019).

Safety and Hazards

将来の方向性

Quaternized chitosan compounds, which are related to “N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide”, have been the subject of recent research due to their improved properties such as water solubility, antimicrobial activity, mucoadhesiveness, and permeability . These properties enable their application mainly in the biomedical and pharmaceutical areas . Future prospects regarding the field of quaternized chitosans include further exploration of less explored compounds .

作用機序

Mode of Action

Nipradilol interacts with its targets by blocking the α1 and β-adrenergic receptors . This blocking action inhibits the binding of norepinephrine and epinephrine to these receptors, thereby reducing the physiological responses mediated by these neurotransmitters . Additionally, Nipradilol has a nitric oxide (NO) donative action , which means it can release nitric oxide, a potent vasodilator, contributing to its therapeutic effects .

Biochemical Pathways

The blocking of α1 and β-adrenergic receptors by Nipradilol affects several biochemical pathways. It reduces the intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a decrease in the contractility of the heart and smooth muscle tissues . The release of nitric oxide by Nipradilol activates the guanylate cyclase pathway, leading to the production of cyclic guanosine monophosphate (cGMP), which further promotes vasodilation .

Pharmacokinetics

It is known that nipradilol can penetrate the posterior retina after topical application , suggesting that it has good ocular bioavailability

Result of Action

The combined α1, β-adrenergic receptor blocking, and nitric oxide donative actions of Nipradilol result in a decrease in intraocular pressure . This makes it an effective treatment for glaucoma . Additionally, Nipradilol has been shown to have a neuroprotective effect, reducing N-methyl-D-aspartate (NMDA)-induced retinal damage in rats .

特性

IUPAC Name |

N-[2-hydroxy-3-(propan-2-ylamino)propyl]-N,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3S/c1-11(2)15-9-13(17)10-16(4)20(18,19)14-7-5-12(3)6-8-14/h5-8,11,13,15,17H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQULWQERGQJDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CNC(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2881930.png)

![N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881933.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2881944.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2881945.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2881948.png)

![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2881949.png)